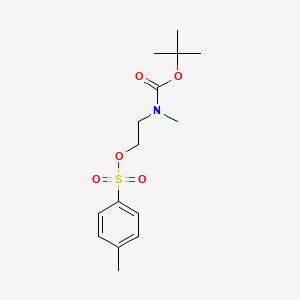

2-(tert-Butoxycarbonyl(methyl)amino)-ethyl 4-methylbenzenesulfonate

Description

Chemical Name: 2-(tert-Butoxycarbonyl(methyl)amino)-ethyl 4-methylbenzenesulfonate Molecular Formula: C₁₅H₂₃NO₅S Molecular Weight: 329.42 g/mol CAS Number: 193475-82-0 Synonyms:

- Carbamic acid, methyl[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-, 1,1-dimethylethyl ester

- N-Boc-2-(methylamino)ethyl tosylate

This compound is a tert-butoxycarbonyl (Boc)-protected amine derivative with a 4-methylbenzenesulfonate (tosyl) group. The Boc group provides stability under basic conditions, while the tosyl group acts as a leaving group, making it valuable in nucleophilic substitution reactions. It is widely used as an intermediate in pharmaceutical synthesis and peptide chemistry .

Properties

IUPAC Name |

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO5S/c1-12-6-8-13(9-7-12)22(18,19)20-11-10-16(5)14(17)21-15(2,3)4/h6-9H,10-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPTXGAYGSHWTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCN(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxycarbonyl(methyl)amino)-ethyl 4-methylbenzenesulfonate typically involves the reaction of tert-butoxycarbonyl chloride with an aminoethyl compound in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The resulting intermediate is then reacted with 4-methylbenzenesulfonyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for better control of reaction conditions and can lead to higher yields and purities compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxycarbonyl(methyl)amino)-ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions depending on the functional groups present in the reaction environment.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid is commonly used for the removal of the Boc group.

Coupling: Palladium catalysts and boron reagents are used in Suzuki–Miyaura coupling reactions.

Major Products Formed

Scientific Research Applications

Overview

2-(tert-Butoxycarbonyl(methyl)amino)-ethyl 4-methylbenzenesulfonate is a chemical compound with significant relevance in organic synthesis, particularly as a protecting group for amines. Its structure includes a tert-butoxycarbonyl (Boc) moiety, which plays a crucial role in various chemical reactions and applications across different fields, including chemistry, biology, and medicine.

Organic Synthesis

The primary application of this compound lies in its function as a protecting group for amines. The Boc group prevents unwanted reactions during synthetic procedures, allowing chemists to selectively manipulate other functional groups without interference from the amine. This property is essential in multi-step synthesis, where the protection and subsequent deprotection of functional groups are critical for successful outcomes .

Peptide Synthesis

In peptide chemistry, this compound is utilized to protect amino groups during the coupling of amino acids. The Boc group can be removed under acidic conditions, enabling the formation of peptide bonds without the risk of side reactions involving the amine. This application is vital in the development of biologically active peptides and pharmaceuticals.

Pharmaceutical Development

The compound's ability to stabilize reactive amine functionalities makes it valuable in pharmaceutical research. It is often involved in the synthesis of drug candidates where controlled reactivity is necessary. The protection of amines allows for the construction of complex molecular architectures that are common in drug design .

Industrial Applications

In industrial settings, this compound serves as an intermediate in the production of fine chemicals and agrochemicals. Its role as a protecting group facilitates the efficient synthesis of various compounds used in manufacturing processes .

Case Study 1: Synthesis of Biologically Active Compounds

A study demonstrated the use of this compound in synthesizing a series of bioactive molecules. The Boc protection allowed for selective functionalization at different stages, leading to high yields and purity of the final products. The deprotection step was efficiently conducted using trifluoroacetic acid, showcasing the compound's utility in complex synthetic pathways.

Case Study 2: Development of Peptide Therapeutics

In another research project focused on peptide therapeutics, this compound was employed to protect amino acids during solid-phase peptide synthesis. The successful incorporation and removal of the Boc group enabled the assembly of peptides with precise sequence control, which are crucial for therapeutic efficacy .

Mechanism of Action

The mechanism of action of 2-(tert-Butoxycarbonyl(methyl)amino)-ethyl 4-methylbenzenesulfonate primarily involves the protection of amine groups. The Boc group prevents unwanted reactions at the amine site during chemical synthesis. The compound can be deprotected under acidic conditions to reveal the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

Key Structural and Functional Differences

The following compounds share structural motifs with the target molecule, enabling a comparative analysis:

Reactivity and Stability

- Boc vs. Z Protection: The Boc group in the target compound is acid-labile (cleaved with TFA or HCl), whereas the benzyloxycarbonyl (Z) group in the analog requires hydrogenolysis or strong acids (e.g., HBr/AcOH) for removal. This makes the Boc derivative more suitable for base-sensitive reactions .

Sulfonate Leaving Group Efficiency :

- Tosyl (4-methylbenzenesulfonate) groups are superior leaving groups compared to methanesulfonate due to resonance stabilization of the sulfonate anion. This enhances the reactivity of the target compound in SN2 reactions .

- The (S)-configured methanesulfonate analog (CAS 109687-66-3) may exhibit altered reaction kinetics due to stereoelectronic effects from the chiral center and smaller sulfonate group .

Thermal and Chemical Stability :

Anomalies and Limitations

- Molecular Weight Paradox: Both the target compound and the thiophene-based analog (CAS 1024523-08-7) share the same molecular weight (329.42 g/mol) despite differing molecular formulas (C₁₅H₂₃NO₅S vs. C₁₈H₁₉NO₃S). This is attributed to differences in heteroatom distribution and structural motifs .

Biological Activity

2-(tert-Butoxycarbonyl(methyl)amino)-ethyl 4-methylbenzenesulfonate, with the CAS number 193475-82-0, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C15H23NO5S

- Molecular Weight : 329.41 g/mol

- Structure : The compound features a tert-butoxycarbonyl group attached to a methyl amino group, which is further linked to an ethyl chain and a 4-methylbenzenesulfonate moiety.

Research suggests that compounds similar to this compound may exert their biological effects through modulation of specific signaling pathways. The inhibition of Class I PI3-kinase enzymes has been highlighted as a significant mechanism, particularly in cancer therapy where these enzymes play a crucial role in cell proliferation and survival .

Biological Activity

The biological activity of this compound can be summarized as follows:

- Antitumor Activity : Preliminary studies indicate that the compound may possess anti-tumor properties by inhibiting specific isoforms of PI3-kinase, which are implicated in various cancers .

- Inflammatory Response Modulation : The compound may also influence inflammatory pathways, offering potential therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Table 1: Summary of Biological Activities

Notable Research Findings

- Inhibition of Tumor Cell Proliferation : A study demonstrated that the compound significantly reduces the proliferation of cancer cells through its action on PI3K signaling pathways .

- Safety Profile : Toxicological assessments indicate that the compound exhibits low toxicity levels, making it a candidate for further development in therapeutic applications .

Q & A

Q. What are the common synthetic routes for preparing 2-(tert-Butoxycarbonyl(methyl)amino)-ethyl 4-methylbenzenesulfonate?

Methodological Answer: The compound is typically synthesized via alkylation reactions under inert atmospheres. For example:

- Step 1: React a precursor (e.g., an amine or alcohol derivative) with sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at 0°C to deprotonate the reactive site .

- Step 2: Introduce a sulfonate ester moiety (e.g., 1,4-dioxobutane or diethylene glycol tosylate) to the activated intermediate.

- Step 3: Purify the product using silica gel column chromatography to isolate the target compound .

| Key Reaction Parameters | Conditions |

|---|---|

| Base | NaH in DMSO |

| Temperature | 0°C → room temperature |

| Purification | Silica gel column chromatography |

Q. How is the tert-butoxycarbonyl (Boc) protecting group utilized in the synthesis of this compound?

Methodological Answer: The Boc group serves to protect amine functionalities during synthesis, preventing unwanted side reactions. For instance:

Q. What analytical techniques are employed to confirm the structure and purity of this sulfonate ester?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify the presence of Boc, methylamino, and sulfonate ester groups .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

- X-ray Crystallography: For crystalline derivatives, SHELX software (e.g., SHELXL) refines structural models to atomic resolution .

Advanced Research Questions

Q. What challenges arise in optimizing the alkylation step during synthesis?

Methodological Answer: Key challenges include:

- Base Sensitivity: NaH requires strict anhydrous conditions; alternatives like KOtBu may improve reproducibility .

- Solvent Effects: DMSO’s high polarity can stabilize intermediates but may complicate scale-up. Testing solvents like DMF or THF is advised .

- Temperature Control: Exothermic reactions at 0°C necessitate precise cooling to avoid byproduct formation.

Q. How can researchers address discrepancies in reported yields when scaling up the synthesis?

Methodological Answer:

- Systematic Screening: Use Design of Experiments (DoE) to vary parameters (e.g., equivalents of NaH, reaction time) and identify optimal conditions .

- Purification Adjustments: Replace column chromatography with recrystallization or centrifugal partitioning chromatography for higher throughput .

Q. What computational methods support the understanding of the compound’s reactivity in polymer applications?

Methodological Answer:

Q. What strategies are effective for the selective cleavage of the Boc group without affecting the sulfonate ester?

Methodological Answer:

- Acid Selection: Use 4 M HCl in dioxane (mild) instead of TFA (harsher) to preserve the sulfonate ester .

- Kinetic Monitoring: Track reaction progress via FT-IR to detect Boc deprotection (loss of C=O stretch at ~1680 cm⁻¹) without over-acidification .

Data Contradiction Analysis

Example: Discrepancies in alkylation yields (e.g., 60–85%) may stem from:

- NaH Purity: Commercial NaH often contains mineral oil; pre-washing with hexane improves reactivity .

- Moisture Control: Traces of water in DMSO can hydrolyze intermediates, reducing yield. Rigorous drying of solvents is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.